N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary targets of N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide Thiazole derivatives, which this compound is a part of, have been known to exhibit various medicinal properties such as anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities
Mode of Action
The exact mode of action of This compound Thiazole nucleus, a part of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . More studies are required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
The biochemical pathways affected by This compound Thiazoles, which this compound is a derivative of, are found in many biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been known to exhibit various medicinal properties such as anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide typically involves the reaction of 4-bromobenzyl chloride with thioacetamide to form the thiazole ring. This intermediate is then reacted with allyl bromide to introduce the allyl group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate, DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted thiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromobenzyl)thiazole
- N-allyl-2-(2-thiazol-4-yl)acetamide
- 4-bromobenzylthioacetamide
Uniqueness
N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide is unique due to the presence of both the allyl and bromobenzyl groups, which confer distinct chemical and biological properties.
Biological Activity
N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities, specifically in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique structure that combines both allyl and bromobenzyl groups. This structural composition is significant as it influences the compound's biological properties.
Chemical Formula
- Molecular Formula : C₁₂H₁₄BrN₂OS
- CAS Number : 954014-54-1
The biological activity of this compound can be attributed to its interaction with various biochemical pathways:
- Antimicrobial Activity : The thiazole nucleus is known to inhibit the biosynthesis of bacterial lipids, which is crucial for bacterial cell membrane integrity. This mechanism has been observed in various studies focusing on thiazole derivatives .
- Anticancer Properties : Some thiazole derivatives have demonstrated the ability to induce apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways. Research indicates that compounds with similar structures can exhibit potent cytotoxicity against tumor cell lines .
Antimicrobial Activity
This compound has shown promising results against a range of microbial pathogens:
Microorganism | Activity Level | Reference |
---|---|---|
Staphylococcus aureus | Moderate | |
Escherichia coli | High | |
Candida albicans | Moderate to High |
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
---|---|---|---|
HeLa (Cervical Cancer) | 12 | Induction of apoptosis | |
MCF7 (Breast Cancer) | 15 | Cell cycle arrest and apoptosis | |
A549 (Lung Cancer) | 10 | Inhibition of proliferation |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties revealed that N-allyl derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against E. coli and S. aureus. The study utilized standard disk diffusion methods to evaluate the zone of inhibition.
- Cytotoxicity Assessment : In vitro experiments demonstrated that this compound induced apoptosis in HeLa cells, characterized by morphological changes such as chromatin condensation and cell shrinkage. The IC₅₀ values were determined using the MTT assay, confirming its potential as an anticancer agent .
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS2/c1-2-7-17-14(19)8-13-10-21-15(18-13)20-9-11-3-5-12(16)6-4-11/h2-6,10H,1,7-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUIQAYXENYAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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